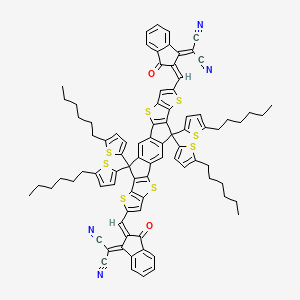
ITIC-Th
Overview
Description
ITIC-Th, also known as IT-Th, is an ITIC derivative and a non-fullerene acceptor . Compared with ITIC, instead of having phenyl side-chains, ITIC-Th has hexylthienyl side chains which promotes intermolecular interaction and, therefore, the electron mobility induced by sulfur–sulfur interaction .
Synthesis Analysis
ITIC-Th was developed by incorporating electron-donating methoxy and electron-withdrawing F groups onto the terminal group 1,1-dicyanomethylene-3-indanone (IC) to construct a small library of four fused-ring electron acceptors .
Molecular Structure Analysis
ITIC-Th, compared with ITIC, has hexylthienyl side chains instead of phenyl side-chains . These side chains promote intermolecular interaction and, therefore, the electron mobility induced by sulfur–sulfur interaction .
Chemical Reactions Analysis
The electron-withdrawing ability of ITIC-Th increases from methoxylated to unsubstituted, fluorinated, and difluorinated IC, leading to a downshift of energy levels and a redshift of absorption spectra .
Physical And Chemical Properties Analysis
ITIC-Th exhibits broad and strong light absorption, and its LUMO and HOMO energy levels can be readily tuned . The electron-withdrawing ability increases from methoxylated to unsubstituted, fluorinated, and difluorinated IC, leading to a downshift of energy levels and a redshift of absorption spectra .
Scientific Research Applications
- ITIC-Th has been extensively studied in organic solar cells due to its excellent electron-accepting properties. It forms efficient blends with donor polymers like PBDB-T and P3HT, leading to high power conversion efficiencies ranging from 8.88% to 12.1% .
- The electron-withdrawing ability of ITIC-Th can be tuned by modifying its end groups, affecting energy levels and absorption spectra .
- Compared to fullerene-based blends, ITIC-Th-based blends exhibit better optical absorption. For instance, PBDB-T:ITIC-Th shows higher absorption intensity over a shorter wavelength range, while P3HT:ITIC-Th absorbs more toward the green side of the spectrum .
- Researchers have investigated the intrinsic photostability of ITIC derivatives, including ITIC-Th, in solution, layers, and blends with donor polymers. Understanding photostability is crucial for long-term device performance .
Organic Photovoltaics (OPVs):
Optical Absorption Enhancement:
Photostability Studies:
Mechanism of Action
Target of Action
ITIC-Th, a high-performance nonfullerene acceptor, primarily targets the electron transport in organic solar cells . It is designed to enhance the performance of these cells by improving the electron mobility .
Mode of Action
ITIC-Th interacts with its targets by incorporating electron-donating methoxy and electron-withdrawing F groups onto the terminal group 1,1-dicyanomethylene-3-indanone (IC) to construct a small library of four fused-ring electron acceptors . The electron-withdrawing ability increases from methoxylated to unsubstituted, fluorinated, and difluorinated IC, leading to a downshift of energy levels and a redshift of absorption spectra .
Biochemical Pathways
The biochemical pathways affected by ITIC-Th are primarily related to the electron transport in organic solar cells . The compound’s mode of action leads to changes in the electronic properties, charge transport, film morphology, and photovoltaic properties of the ITIC-Th series .
Pharmacokinetics
Specifically, the modifications to the IC terminal group affect the energy levels of the compound, influencing its availability for electron transport .
Result of Action
The result of ITIC-Th’s action is an enhancement in the performance of organic solar cells. Optimized cells based on the ITIC-Th series show power conversion efficiencies ranging from 8.88% to 12.1% .
Future Directions
properties
IUPAC Name |
2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(5-hexylthiophen-2-yl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C86H74N4O2S8/c1-5-9-13-17-25-53-33-37-71(93-53)85(72-38-34-54(94-72)26-18-14-10-6-2)67-45-64-68(46-63(67)81-77(85)83-69(99-81)43-57(97-83)41-65-75(51(47-87)48-88)59-29-21-23-31-61(59)79(65)91)86(73-39-35-55(95-73)27-19-15-11-7-3,74-40-36-56(96-74)28-20-16-12-8-4)78-82(64)100-70-44-58(98-84(70)78)42-66-76(52(49-89)50-90)60-30-22-24-32-62(60)80(66)92/h21-24,29-46H,5-20,25-28H2,1-4H3/b65-41-,66-42- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMVRGMZLQWAJY-SLZAGEDMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC1=CC=C(S1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C\7/C(=C(C#N)C#N)C8=CC=CC=C8C7=O)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC=CC=C2C1=O)(C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC)C1=CC=C(S1)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C86H74N4O2S8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1452.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ITIC-Th | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is ITIC-Th and what makes its structure significant for organic solar cells?
A1: ITIC-Th, or 3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylthienyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a non-fullerene acceptor (NFA) used in organic solar cells (OSCs). Its fused-ring structure, featuring indacenodithieno[3,2-b]thiophene (IDT) as the core and thienyl side-chains, contributes to its strong electron-accepting properties and efficient charge transport within OSCs. [, ] [https://www.semanticscholar.org/paper/98387beac78358cb64b23f0448d8727d4b981df4, https://www.semanticscholar.org/paper/98387beac78358cb64b23f0448d8727d4b981df4]
Q2: How does ITIC-Th compare to its counterpart ITIC (without the thienyl side chains)?
A2: ITIC-Th exhibits lower HOMO and LUMO energy levels compared to ITIC due to the σ-inductive effect of the thienyl side chains. [] This allows it to better match with a wider range of polymer donors, including both high- and low-band gap polymers, leading to improved device performance. [] Additionally, ITIC-Th possesses higher electron mobility than ITIC (6.1 × 10⁻⁴ cm² V⁻¹ s⁻¹ vs. 2.6 × 10⁻⁴ cm² V⁻¹ s⁻¹) due to enhanced intermolecular interactions induced by sulfur-sulfur interactions. [] [https://www.semanticscholar.org/paper/98387beac78358cb64b23f0448d8727d4b981df4]
Q3: How does ITIC-Th interact with donor polymers in the active layer of an OSC?
A3: Upon photoexcitation, excitons generated in the donor polymer migrate to the donor/ITIC-Th interface. Due to the energy level offset, electrons are transferred from the donor to ITIC-Th, leading to charge separation. [, ] The efficiency of this process is influenced by factors such as energy level alignment, intermolecular packing, and the morphology of the blend. [, , ] [https://www.semanticscholar.org/paper/f645fe21c47e72a155c5dd4b9470aa4ecbef47f9, https://www.semanticscholar.org/paper/a9a8f3676f696a473dc07e0d8f77814c5a3f49a6, https://www.semanticscholar.org/paper/036a24a67c50cf71bb1c15b3360d11ddff44772d]
Q4: What is the role of ITIC-Th in ternary blend organic solar cells?
A4: In ternary blends, ITIC-Th can act as a third component alongside another acceptor and a donor polymer. By carefully selecting the energy levels of the three components, an energy cascade can be created, facilitating charge transfer and enhancing open-circuit voltage (Voc). [, , ] For instance, incorporating ITIC-Th into a PBDB-T-SF:IT-4F binary blend leads to improved Voc and fill factor due to the formation of a favorable energy cascade. [] [https://www.semanticscholar.org/paper/a9a8f3676f696a473dc07e0d8f77814c5a3f49a6, https://www.semanticscholar.org/paper/d7ec8f96c984796eaac48f49fb24a31599dd7f48, https://www.semanticscholar.org/paper/e60f11e7907ee1541d5968423652012fbb6017aa]
Q5: How does the morphology of ITIC-Th:polymer blends impact device performance?
A5: The nanoscale morphology of ITIC-Th:polymer blends significantly affects charge generation, transport, and ultimately, device performance. [, , ] Optimal morphologies typically feature a bicontinuous interpenetrating network of donor and acceptor phases with appropriate domain sizes for efficient exciton dissociation and charge transport. [, ] Factors like alkyl chain length on the polymer backbone can influence the morphology by altering polymer packing and miscibility with ITIC-Th. [, ] [https://www.semanticscholar.org/paper/f645fe21c47e72a155c5dd4b9470aa4ecbef47f9, https://www.semanticscholar.org/paper/036a24a67c50cf71bb1c15b3360d11ddff44772d, https://www.semanticscholar.org/paper/4dc1161709f1d1ce6b0fb26679a13d0d48f604a5]
Q6: How does the molecular orientation of ITIC-Th in the active layer affect OSC performance?
A6: The molecular orientation of ITIC-Th can significantly impact charge transport and device performance. A face-on orientation, where the conjugated plane lies parallel to the substrate, generally favors efficient charge transport. [] For example, in DRCN5T:ITIC-Th blends, inducing a face-on orientation of DRCN5T through a solid additive strategy led to improved device performance due to enhanced charge transport and reduced energy loss. [] [https://www.semanticscholar.org/paper/b3363b180dd6efeb0337abbd8fc57e97c497763b]
Q7: What are the advantages of using ITIC-Th over fullerene acceptors in OSCs?
A7: ITIC-Th offers several advantages over fullerene acceptors, including:
- Tunable energy levels: The energy levels of ITIC-Th can be readily modified through chemical modifications, enabling better energy level matching with a wider range of donor polymers. [, , ]
- Stronger absorption: ITIC-Th exhibits stronger absorption in the visible and near-infrared regions compared to fullerene acceptors, leading to increased light harvesting. [, , ]
- Improved stability: ITIC-Th-based devices generally exhibit improved stability compared to fullerene-based devices, making them more suitable for long-term operation. [, , ]
- Potential for high performance: ITIC-Th has contributed to achieving high power conversion efficiencies in OSCs, demonstrating its potential for developing efficient and stable organic photovoltaic devices. [, , ]
Q8: Can ITIC-Th be used in other applications besides OSCs?
A8: While primarily known for its role in OSCs, ITIC-Th has shown promise in other applications:
- Perovskite solar cell additive: ITIC-Th can act as a stabilizing additive in perovskite precursor solutions, improving the stability of the solution and the resulting devices. []
- n-type semiconductor in OTFTs: The high electron mobility of ITIC-Th makes it a potential candidate for use as an n-type semiconductor in organic thin-film transistors (OTFTs). []
Q9: What are the current research directions related to ITIC-Th?
A9: Current research directions involving ITIC-Th focus on:
- Further improving device performance: This involves exploring new donor polymers with optimal energy levels and morphology control strategies to enhance charge generation and transport. [, , ]
- Enhancing device stability: Research is ongoing to understand and mitigate degradation pathways in ITIC-Th-based devices, aiming for long-term operational stability. [, ]
- Exploring ternary and quaternary blends: Incorporating ITIC-Th into multi-component blends to fine-tune energy levels, broaden absorption, and further enhance device performance is an active area of research. [, , ]
- Investigating new applications: The unique properties of ITIC-Th make it attractive for exploration in other areas beyond OSCs, such as transistors, sensors, and thermoelectric devices. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dibromo-N-[(4-methoxyphenyl)methyl]butanamide](/img/structure/B3248663.png)
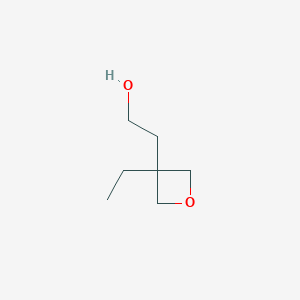
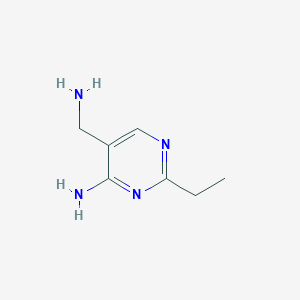
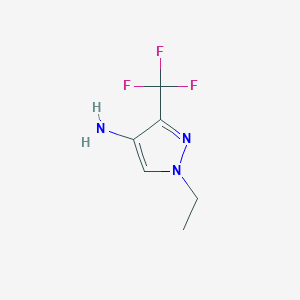
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B3248678.png)
![2H-Benzotriazole, 4,7-bis(5-bromo-2-thienyl)-5,6-difluoro-2-(2-hexyldecyl)-, polymer with 1,1'-[4,8-bis[5-(dodecylthio)-2-thienyl]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl]bis[1,1,1-trimethylstannane]](/img/structure/B3248685.png)
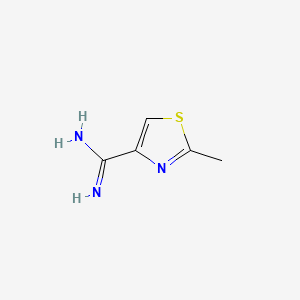
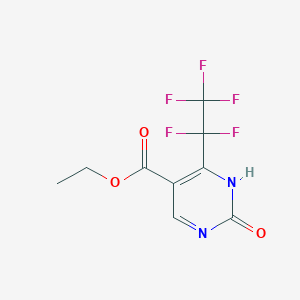
![(3-Amino-6-phenyl-4-thiophen-2-ylthieno[2,3-b]pyridin-2-yl)-phenylmethanone](/img/structure/B3248711.png)
![ethyl 1-[2-methyl-4-(3-methylpyrazol-1-yl)benzoyl]-5-oxo-3,4-dihydro-2H-1-benzazepine-4-carboxylate](/img/structure/B3248715.png)

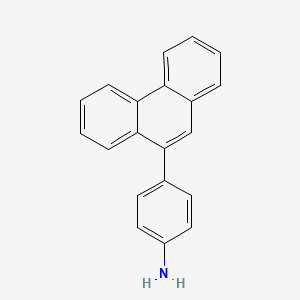
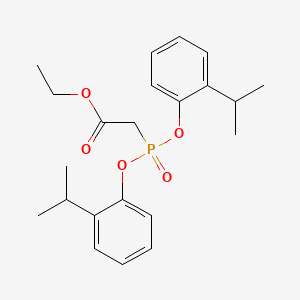
![3-Chloro-4-[2-(morpholin-4-yl)ethoxy]benzaldehyde](/img/structure/B3248756.png)